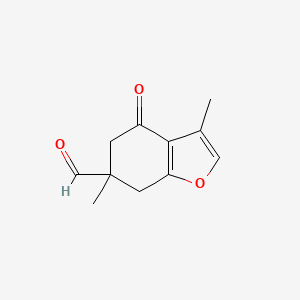
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde is an organic compound belonging to the benzofuran family Benzofurans are known for their diverse biological activities and applications in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde typically involves multiple steps:
Formation of the Benzofuran Core: The initial step often involves the cyclization of a suitable precursor, such as a phenol derivative, with an appropriate reagent to form the benzofuran core.
Functional Group Introduction: Subsequent steps introduce the dimethyl groups and the aldehyde functionality. This can be achieved through various organic reactions, including Friedel-Crafts alkylation for the methyl groups and formylation reactions for the aldehyde group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the compound’s purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carboxylic acid.
Reduction: 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-methanol.
Substitution: Various substituted benzofuran derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a building block in the synthesis of various pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved would vary based on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
4,5,6,7-Tetrahydro-3,6-dimethylbenzofuran: Lacks the aldehyde group, making it less reactive in certain chemical reactions.
Uniqueness
3,6-Dimethyl-4-oxo-4,5,6,7-tetrahydro-1-benzofuran-6-carbaldehyde is unique due to its specific functional groups, which confer distinct chemical reactivity and potential biological activities. Its combination of a benzofuran core with dimethyl and aldehyde functionalities makes it a versatile compound for various applications in research and industry.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Eigenschaften
CAS-Nummer |
73702-87-1 |
|---|---|
Molekularformel |
C11H12O3 |
Molekulargewicht |
192.21 g/mol |
IUPAC-Name |
3,6-dimethyl-4-oxo-5,7-dihydro-1-benzofuran-6-carbaldehyde |
InChI |
InChI=1S/C11H12O3/c1-7-5-14-9-4-11(2,6-12)3-8(13)10(7)9/h5-6H,3-4H2,1-2H3 |
InChI-Schlüssel |
KHIOZRMMWBXOIR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=COC2=C1C(=O)CC(C2)(C)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



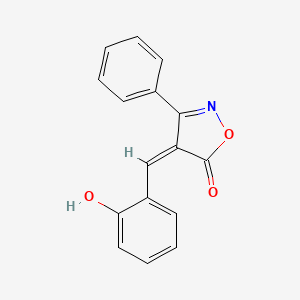
![1(2H)-Isoquinolinone, 4-[2-(3,4-dimethoxyphenyl)ethyl]-2-methyl-](/img/structure/B12891978.png)
![N-[(1-Ethylpyrrolidin-2-yl)methyl]-2,4,5-trimethoxybenzene-1-sulfonamide](/img/structure/B12891986.png)
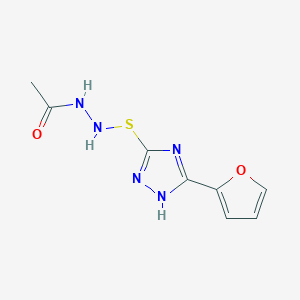

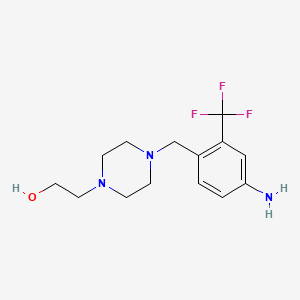
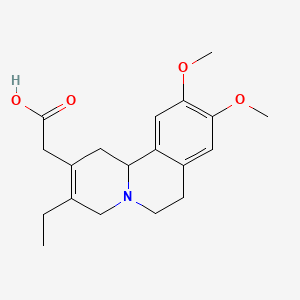
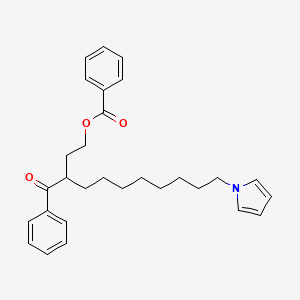

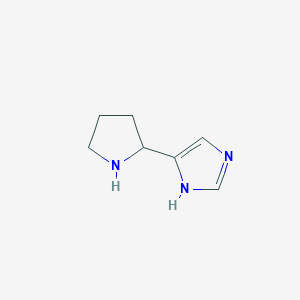
![3-(2,5-Dichlorophenyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12892029.png)


